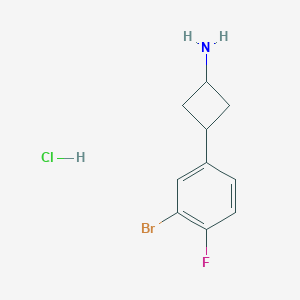

![molecular formula C9H5F3N2O2 B2416346 2-(二氟甲基)-8-氟咪唑[1,2-a]吡啶-3-羧酸 CAS No. 2514942-09-5](/img/structure/B2416346.png)

2-(二氟甲基)-8-氟咪唑[1,2-a]吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a unique imidazo[1,2-a]pyridine core. This structure is notable for its incorporation of both fluorine and difluoromethyl groups, which can significantly influence the compound’s chemical properties and biological activities. The presence of these fluorine atoms often enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.

科学研究应用

二氟甲基化过程

该化合物在二氟甲基化过程中起着重要作用。 它用于形成 X–CF2H 键,其中 X 可以是 C(sp)、C(sp2)、C(sp3)、O、N 或 S 。 该研究领域得益于多种二氟甲基化试剂的发明 .

后期官能化

该化合物用于后期官能化过程。 它参与了使用锂化碱直接去质子化 -CHF2,然后用各种亲电试剂捕获 。 该方法可以获得更多种类的 3-(二氟烷基)吡啶 .

生物和药理活性

咪唑[1,2-a]吡啶,该化合物中的一个支架,以其多种生物和药理活性而闻名。 它表现出抗病毒、抗真菌和抗肿瘤活性 .

镍催化的交叉电化学偶联反应

该化合物参与了镍催化的交叉电化学偶联反应。 该机制涉及生成二氟甲基自由基和 Ni(III) 中间的还原消除反应 .

抗真菌活性

该化合物已对其抗真菌活性进行了研究。 该化合物中吲唑的苯环有利于抗真菌活性 .

药物设计和农用化学

该化合物中的母体二氟亚甲基连接是药物设计和农用化学中一个有吸引力的结构基序。 它与羰基或氧原子具有生物电子等排关系 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step procedures starting from readily available precursors. One common approach includes the following steps:

Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable imidazole precursors under acidic or basic conditions.

Introduction of the Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.

Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl bromide or through radical difluoromethylation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

化学反应分析

Types of Reactions

2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3

属性

IUPAC Name |

2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPSZVYEHRLOCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2C(=C1)F)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

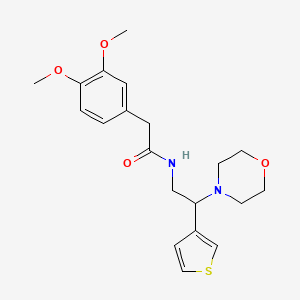

![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol](/img/structure/B2416264.png)

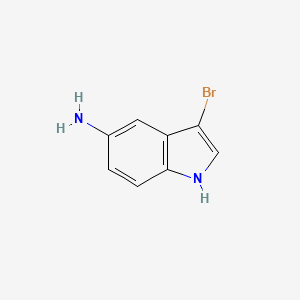

![N-(3-fluorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2416265.png)

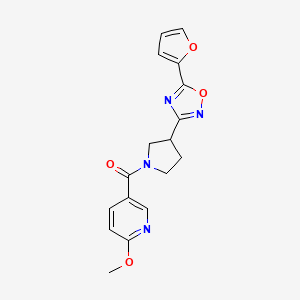

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2416267.png)

![1-(2-fluorobenzoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2416273.png)

![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2416274.png)

![4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2416276.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2416279.png)

![2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2416282.png)

![N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide](/img/structure/B2416283.png)

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2416285.png)